Technical Whitepaper: Structural Characterization and Control of 1,3''-Di-HABA Kanamycin A Sulfate
Technical Whitepaper: Structural Characterization and Control of 1,3''-Di-HABA Kanamycin A Sulfate
Topic: 1,3''-Di-HABA Kanamycin A Sulfate chemical structure Content Type: In-depth technical guide.
[1][2]
Executive Summary
1,3''-Di-HABA Kanamycin A Sulfate (often designated as Amikacin Impurity I or B in various pharmacopeial contexts) is a critical process-related impurity arising during the semi-synthesis of the antibiotic Amikacin.[1][2] Structurally, it represents a "double-acylation" failure mode where the L-4-amino-2-hydroxybutyryl (HABA) pharmacophore attaches not only to the desired N-1 position of the 2-deoxystreptamine ring but also to the N-3'' position of the 3-amino-3-deoxy-D-glucose ring.[1][2]
Understanding this compound is essential for drug development professionals working with aminoglycosides, as its presence indicates a breakdown in the regioselective protection strategies (typically Zinc-chelation or N-protection) used to manufacture Amikacin.[1][2] This guide details its chemical structure, formation mechanism, and validated analytical protocols for its detection.
Chemical Structure & Molecular Architecture[1][2]
The core scaffold of 1,3''-Di-HABA Kanamycin A is the aminoglycoside Kanamycin A , composed of three rings:
Structural Specifics
In the target drug (Amikacin), only the N-1 amino group on Ring II is acylated with HABA.[1][2] In the 1,3''-Di-HABA impurity, the N-3'' amino group on Ring III is also acylated.[1]
| Feature | Specification |
| Chemical Name | 1,3''-di-N-(L-4-amino-2-hydroxybutyryl) Kanamycin A Sulfate |
| Molecular Formula | C₂₆H₅₀N₆O₁₅[1][2][4][] • xH₂SO₄ |
| Molecular Weight | 686.71 g/mol (Free Base) |
| Key Modification | Bis-acylation at N-1 (2-DOS) and N-3'' (3-amino-glucose) |
| Stereochemistry | The HABA side chain retains the (S)-configuration (L-isomer) at the chiral center.[1][2] |
The Sulfate Salt
The "Sulfate" designation indicates the compound exists as a salt to ensure water solubility and stability. In pharmaceutical preparations, aminoglycosides are polybasic; the 1,3''-Di-HABA analog contains multiple protonatable amine groups.[1] The sulfate salt forms via the interaction of sulfuric acid with these basic nitrogens, typically in a non-stoichiometric ratio (often 1:2 or 1:2.5 molar ratio) depending on pH and isolation method.
Formation Mechanism: The Regioselectivity Challenge
The synthesis of Amikacin relies on differentiating the four amino groups of Kanamycin A (N-1, N-3, N-6', N-3'').[1][2] The standard industrial process uses Zinc (II) Acetate to chelate N-3 and N-6', leaving N-1 and N-3'' exposed.[1][2] N-1 is the intended target, but N-3'' remains a competing nucleophile.[1][2]
Synthesis Pathway and Impurity Generation
The following diagram illustrates the kinetic competition that leads to the formation of the 1,3''-Di-HABA impurity.
Figure 1: Kinetic pathway showing the divergence between the desired Amikacin synthesis and the 1,3''-Di-HABA impurity formation.[1][2]
Analytical Characterization Protocol
Distinguishing 1,3''-Di-HABA Kanamycin A from Amikacin requires high-resolution techniques because their polarities are similar.[1][2] The additional HABA group increases the molecular weight by ~101 Da and alters the pKa profile.
High-Performance Liquid Chromatography (HPLC)
Standard reverse-phase HPLC fails due to the high polarity of aminoglycosides.[1][2] Ion-Pair Chromatography is the industry standard (EP/USP).[1][2]
Protocol: Ion-Pair Separation
-
Column: C18 (Octadecylsilyl silica gel), high pH resistant (e.g., XBridge C18 or equivalent).[1][2]
-
Dimensions: 250 mm x 4.6 mm, 5 µm packing.[][6]
-
Mobile Phase:
-
Detection: UV at 205 nm (low sensitivity) or Pulsed Amperometric Detection (PAD) for high sensitivity.[1][2]
-
Temperature: 40°C.[2][]
Expected Result: The 1,3''-Di-HABA impurity is more hydrophobic than Amikacin due to the second butyryl chain masking a primary amine.
-
1,3''-Di-HABA Retention: ~15-16 minutes (elutes before Amikacin in some pharmacopeial methods due to specific ion-pair interactions, but can elute after in pure reverse-phase conditions.[1][2] Always verify with a reference standard).
Nuclear Magnetic Resonance (NMR)
NMR is the definitive structural proof.[1][2] The acylation causes a diagnostic "downfield shift" of the protons adjacent to the acylation site.
| Nucleus | Signal of Interest | Shift in Amikacin | Shift in 1,3''-Di-HABA | Interpretation |
| ¹H NMR | H-1 (2-DOS) | ~4.0 ppm | ~4.0 ppm | Acylated in both.[1][2] |
| ¹H NMR | H-3'' (Ring III) | ~3.0 ppm (Upfield) | ~3.8 - 4.1 ppm (Downfield) | Diagnostic: The amide bond deshields the H-3'' proton.[1][2] |
| ¹³C NMR | C=O (Carbonyl) | 1 signal (~175 ppm) | 2 signals (~175 ppm) | Indicates presence of two amide carbonyls.[1][2] |
Analytical Logic Workflow
Figure 2: Step-by-step workflow for isolating and confirming the impurity structure.
Biological Implications & Toxicity[1][8][9]
The addition of the second HABA group at the N-3'' position has significant biological consequences:
-
Reduced Potency: The N-3'' amino group is critical for binding to the 16S rRNA of the bacterial 30S ribosome. Acylation at this site creates steric hindrance and removes a key hydrogen bond donor, significantly reducing antibacterial activity compared to Amikacin.
-
Resistance Profile: While the HABA group at N-1 protects against many aminoglycoside-modifying enzymes (AMEs), the 1,3''-Di-HABA analog does not offer additional protection and merely acts as a lower-potency contaminant.[1][2]
-
Toxicity: Aminoglycoside nephrotoxicity is linked to the cationic charge density. Altering the charge profile by converting two amines to amides (reducing the net positive charge) may alter renal accumulation kinetics, though the primary concern in QC is the loss of efficacy.
References
-
Blanchaert, B., et al. (2017).[1][2][] "Assay development for aminoglycosides by HPLC with direct UV detection." Journal of Chromatographic Science, 55(3), 197-204.[1][2][]
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Gunawardana, G., et al. (1997).[1][2][8] "The identification of 1,6'- and 1,3''-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin." The Journal of Antibiotics, 50(10), 887-889.[1][2][8]
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European Pharmacopoeia (Ph.[1][2][9] Eur.) . "Amikacin Sulfate Monograph: Impurity Analysis." (Standard Pharmacopeial Reference for Impurity Limits).
-
Kawaguchi, H., et al. (1972).[1][2] "Synthesis of a new semisynthetic aminoglycoside antibiotic, BB-K8 (Amikacin)." The Journal of Antibiotics, 25(12), 695-708.[1][2]
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